molecular formula C10H15F2NO4 B155118 N-BOC-4,4-DIFLUORO-L-PROLINE CAS No. 203866-15-3

N-BOC-4,4-DIFLUORO-L-PROLINE

Cat. No.: B155118
CAS No.: 203866-15-3
M. Wt: 251.23 g/mol
InChI Key: WTMZYKCXBXPVPT-LURJTMIESA-N
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Description

N-BOC-4,4-DIFLUORO-L-PROLINE is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms

Mechanism of Action

Mode of Action

This compound is a tert-butoxycarbonyl (Boc) protected L-proline with two fluorine substituents at the 4-position . It is an S-enantiomer, making it an excellent additive/catalyst in asymmetric reactions . In protein/peptide chemistry, it is introduced for conformational control favoring 78% cis-conformers . The conformation selectivity is also expressed in the 19 F NMR spectrum, which is a powerful tool to study the isomerization of peptides and proteins .

Biochemical Pathways

The compound is used as a molecular scaffold for synthesizing fibroblast activation protein (FAP), a trans-membrane serine protease . It is also used in the preparation of structure-activity relationship and pharmacokinetics of pyrrolotriazines as pan-Aurora kinase inhibitors and anti-tumor agents .

Result of Action

The introduction of N-BOC-4,4-DIFLUORO-L-PROLINE in protein/peptide chemistry results in conformational control favoring 78% cis-conformers . This conformational control can influence the structure and function of the target proteins, potentially leading to therapeutic effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is relatively stable under normal operating conditions but may decompose under high temperatures . It may cause irritation to the skin, eyes, and respiratory tract, so appropriate safety measures, including wearing protective clothing, gloves, safety glasses, and a dust respirator, are recommended during handling . It should be stored in a dry, cool place, away from open flames and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-4,4-DIFLUORO-L-PROLINE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BOC-4,4-DIFLUORO-L-PROLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrrolidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-BOC-4,4-DIFLUORO-L-PROLINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-4,4-dichloropyrrolidine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

Uniqueness

N-BOC-4,4-DIFLUORO-L-PROLINE is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. The fluorine atoms can enhance the compound’s stability and influence its interactions with biological targets.

Properties

IUPAC Name

(2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZYKCXBXPVPT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629289
Record name 1-(tert-Butoxycarbonyl)-4,4-difluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203866-15-3
Record name 1-(1,1-Dimethylethyl) (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203866-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-4,4-difluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylate (885 mg, 3.34 mmol) in THF (25 ml) was added 0.25 N NaOH (26.7 ml, 6.67 mmol) and the stirring was continued for 1 h. The mixture was poured into 1 N HCl (100 ml) and extracted with CHCl3 (2×200 ml). The combined extracts were washed with brine (100 ml), dried over MgSO4, and evaporated to give 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (775 mg, 92%) as a yellow crystalline solid. mp 113–117° C.; 1H-NMR (CDCl3) δ 1.44 and 1.49 (s, each, total 9 H), 2.53–2.80 (m, 2 H), 3.71–3.90 (m, 2 H), 4.20–4.61 (m, 1 H); MS (FAB) m/z, 252 (M++1); Anal. Calcd for C10H15F2O4: C, 47.81; H, 6.02; N, 5.58. Found: C, 48.06; H, 6.05; N, 5.45.
Quantity
885 mg
Type
reactant
Reaction Step One
Name
Quantity
26.7 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,4-Difluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (Example 14a, 7.53 g, 28.403 mmol) was dissolved in acetonitrile (330 mL) and a solution of lithium hydroxide (1.36 g, 56.807 mmol) in water (110 mL) was added. After stirring for 16 h at 25° C., the acetonitrile was removed in vacuo and the aqueous phase was slowly acidified with 1.0 M aqueous hydrochloric acid solution until a precipitate formed. The product was extracted into ethyl acetate (3×50 mL) and the combined organic layers were dried over sodium sulfate and filtered. The solvent was removed in vacuo to afford the desired product, 4,4-difluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (1.54 g, 6.13 mmol, 95.6% yield) as a brittle, tan solid, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ: 1.51 (9H, s), 2.50-2.84 (2H, m), 3.71-3.90 (2H, m), 6.73 (1H, bs).
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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